molecular formula C16H18N4O2 B2864663 2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097909-11-8

2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2864663
CAS No.: 2097909-11-8
M. Wt: 298.346
InChI Key: XSSZUILPJRYDRX-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-methylphenoxy group, an azetidine ring substituted with a pyrimidin-4-ylamino moiety, and an ethanone linker.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-2-4-14(5-3-12)22-10-16(21)20-8-13(9-20)19-15-6-7-17-11-18-15/h2-7,11,13H,8-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZUILPJRYDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azetidine-pyrimidine scaffold is distinct from piperazine- or sulfonyl-containing analogs but shares synthetic strategies (e.g., coupling reactions for nitrogenous heterocycles) .
  • The 4-methylphenoxy group may enhance lipophilicity compared to methoxy or sulfonyl substituents, influencing bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Azetidin-1-yl derivatives
Melting Point Not reported 149–151°C 283–285°C (ethanol recrystallization)
Solubility Predicted low (lipophilic phenoxy group) Moderate (polar sulfonyl group) Low (chlorophenyl substituents)
IR Signatures Expected C=O (~1675 cm⁻¹), NH (~3360 cm⁻¹) Confirmed C=O (1675 cm⁻¹), SO₂ (1297 cm⁻¹) Thione C=S (~1150 cm⁻¹)

Key Observations :

  • The target compound’s melting point is likely higher than sulfonyl analogs due to rigid azetidine-pyrimidine interactions but lower than fused heterocycles (e.g., pyrido-pyrimidinones in ) .
  • Lipophilicity may limit aqueous solubility, necessitating formulation optimization for in vivo applications.

Key Observations :

  • The pyrimidin-4-ylamino group in the target compound may enable kinase or nucleic acid interactions, similar to pyrazolo-pyrimidinones .
  • Antioxidant activity is less likely compared to phenolic derivatives (e.g., ), but structural modifications could introduce redox-active moieties .

ADMET and Toxicity Considerations

  • Sulfonyl-containing analogs (e.g., ) exhibit favorable metabolic stability due to electron-withdrawing groups, whereas the target compound’s phenoxy group may increase CYP450-mediated oxidation risk .
  • Azetidine rings generally show low acute toxicity in preclinical models, but long-term effects require further study .

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